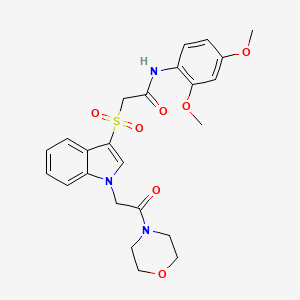

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 878059-59-7; molecular formula: C₂₄H₂₇N₃O₇S) is a sulfonamide-containing indole derivative characterized by three key structural motifs:

- A 2,4-dimethoxyphenyl group linked via an acetamide bridge.

- An indole-3-sulfonyl moiety.

- A morpholino-2-oxoethyl substituent at the indole N1 position .

Below, we compare its structural and functional attributes with similar compounds from recent literature.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7S/c1-32-17-7-8-19(21(13-17)33-2)25-23(28)16-35(30,31)22-14-27(20-6-4-3-5-18(20)22)15-24(29)26-9-11-34-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIANRVYKCWYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the Morpholino Group: The morpholino group is typically introduced via nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the indole derivative with the 2,4-dimethoxyphenyl acetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonyl and indole moieties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the indole moiety can engage in π-π stacking interactions. The morpholino group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Structural Features of Target and Analogues

Structural Variations and Implications

Indole vs. Heterocyclic Cores :

- The target compound and share the indole-3-sulfonylacetamide core, critical for interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) . In contrast, uses a thiazole ring, which may enhance metabolic stability, while employs a pyrazolone system for chelation or redox activity .

Substituent Effects: The morpholino-2-oxoethyl group in the target compound likely improves solubility due to morpholine’s polarity, a feature shared with . Halogenated aryl groups (e.g., 4-chlorobenzoyl in , dichlorophenyl in ) enhance lipophilicity and binding to hydrophobic enzyme pockets. The target’s 2,4-dimethoxyphenyl group balances electron-donating effects for optimized π-π stacking .

Acetamide Linker Modifications :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated from structural similarity.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 451.5 g/mol |

| CAS Number | 872857-48-2 |

Research indicates that this compound exhibits its biological activity through multiple mechanisms, primarily involving inhibition of specific enzymes and modulation of signaling pathways. The morpholino moiety suggests potential interactions with cellular targets such as enzymes involved in metabolic pathways or receptors linked to cellular signaling.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, which may play a crucial role in its pharmacological effects.

- Receptor Modulation : The indole structure can interact with serotonin receptors, potentially influencing neurotransmitter systems.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against different cancer cell lines.

Case Study Findings :

- Cell Lines Tested : HT-29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HT-29: 12 µM

- MCF7: 15 µM

- A549: 10 µM

These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, with the lowest IC50 observed in lung cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily hepatic metabolism with potential active metabolites.

- Excretion : Renal excretion of metabolites.

Q & A

Q. What are the key steps and challenges in synthesizing N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling sulfonated indole derivatives with morpholino-acetamide intermediates. A critical step is the sulfonylation of the indole moiety, which requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-sulfonation . For example, in analogous syntheses, acetyl chloride is used in dichloromethane with Na₂CO₃ as a base, achieving yields of ~58% after purification via gradient chromatography and recrystallization . Key challenges include optimizing stoichiometry of reagents (e.g., acetyl chloride) and minimizing byproducts through iterative addition of base .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- 1H/13C NMR : To verify substituent positions (e.g., methoxy groups on phenyl rings, morpholino proton environments). Peaks at δ 7.69 (br s, NH) and δ 4.90 (m, morpholino) in analogous compounds confirm backbone connectivity .

- X-ray crystallography : Resolves conformational ambiguities, such as dihedral angles between aromatic rings (e.g., 54.8°–77.5° in similar acetamides), which influence reactivity .

- Mass spectrometry (ESI/APCI+) : Validates molecular weight (e.g., [M+H]+ at m/z 347) and detects dimerization (e.g., [2M+Na]+ at m/z 715) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For instance:

- The sulfonyl group’s electrophilicity can be quantified via Fukui indices, while steric hindrance from the 2,4-dimethoxyphenyl group may suppress reactivity at the indole C3 position.

- Transition-state modeling (e.g., using Gaussian09) can simulate activation energies for reactions like hydrolysis or amide bond cleavage .

- Molecular dynamics (MD) simulations assess solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways .

Q. How should researchers address contradictory data in polymorph screening?

Methodological Answer: Polymorphs arise from conformational flexibility in the morpholino and indole moieties. To resolve discrepancies:

- Thermal analysis (DSC/TGA) : Differentiates polymorphs by melting points and decomposition profiles. For example, a study of three conformers showed distinct thermal stabilities (ΔTm ~20°C) .

- Powder X-ray diffraction (PXRD) : Compares experimental patterns with simulated data from single-crystal structures to identify dominant polymorphs .

- Statistical design of experiments (DoE) : Screens crystallization conditions (e.g., solvent polarity, cooling rates) to isolate specific polymorphs .

Q. What strategies optimize yield in large-scale syntheses while maintaining purity?

Methodological Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce side products. In related syntheses, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improved amide bond formation efficiency .

- In-line analytics (PAT) : Use FTIR or Raman spectroscopy to monitor reaction progress and trigger endpoint detection .

- Purification : Employ simulated moving bed (SMB) chromatography for continuous separation, achieving >95% purity in scaled processes .

Data Analysis and Experimental Design

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 2,4-dimethoxyphenyl with 4-chlorophenyl) and compare bioactivity .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., morpholino vs. piperazine) to biological activity using regression models .

- Crystallographic data mining : Compare hydrogen-bonding motifs (e.g., N–H⋯O interactions in dimers) with solubility or permeability data .

Q. What statistical methods are appropriate for optimizing reaction parameters?

Methodological Answer:

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst loading) to maximize yield. For example, a Central Composite Design (CCD) reduced experiments by 40% in a related acetamide synthesis .

- Principal Component Analysis (PCA) : Identifies dominant factors causing variability in purity or yield across batches .

- Bayesian optimization : Efficiently explores high-dimensional parameter spaces (e.g., solvent mixtures) with minimal experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.